2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Description
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1270310-66-1) is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and an amino (-NH₂) group at the 2-position of the acetic acid side chain . This structure combines the electron-withdrawing properties of the -CF₃ group with the hydrogen-bonding capacity of the amino group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 236.15 g/mol. The compound’s stereoelectronic profile enhances its binding affinity to biological targets, particularly enzymes and receptors requiring both hydrophobic and polar interactions .
Properties
CAS No. |
1270310-66-1 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-2-5(13-3-4)6(12)7(14)15/h1-3,6H,12H2,(H,14,15) |
InChI Key |
HMLWDIKKIBAGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction can be catalyzed by palladium and involves the coupling of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The aminoacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and applications.
Structural Analogues and Substituent Effects
Physical and Chemical Properties
Biological Activity
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid, also known as 5-(trifluoromethyl)pyridin-2-ylaminoacetic acid , is a compound characterized by a pyridine ring with a trifluoromethyl substituent and an aminoacetic acid moiety. Its unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research. The molecular formula is , with a molecular weight of approximately 220.15 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the aminoacetic acid moiety allows for interactions with enzymes and receptors. These characteristics suggest potential roles in therapeutic applications, particularly in oncology and neurology .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), by approximately 55% at a concentration of 10 µM after three days of treatment . In vivo studies further demonstrated its efficacy in xenograft models, suggesting its potential as an anticancer agent.
- Enzyme Interaction : The compound's structure allows it to act on various enzymes, potentially modulating their activity. This includes inhibition or activation depending on the target enzyme, which could lead to therapeutic benefits in diseases where these enzymes play critical roles.
Comparative Analysis
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | Similar aminoacetic structure but different pyridine position | Different biological activity profile |
| 5-(Trifluoromethyl)pyridin-2-ylmethanamine | Lacks the carboxylic acid functionality | Primarily studied for its amine properties |
| 5-(Trifluoromethyl)pyridine | Basic pyridine structure without aminoacetic moiety | Less functional versatility compared to amino acids |
Case Studies
- Antitumor Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and tumor growth in xenograft models. The compound was administered at a dose of 20 mg/kg, showcasing its potential as an effective anticancer treatment .
- Enzyme Activity Modulation : Investigations into the compound's interaction with specific receptors have revealed its ability to function as an antagonist in certain pathways, potentially leading to novel therapeutic strategies for conditions like chronic pain or metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
